molecular formula C8H20NO4P B1668495 Cgp 35348 CAS No. 123690-79-9

Cgp 35348

Cat. No.: B1668495
CAS No.: 123690-79-9
M. Wt: 225.22 g/mol
InChI Key: QIIVUOWTHWIXFO-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3-Aminopropyl(diethoxymethyl)phosphinic acid, also known as CGP 35348, is the γ-aminobutyric acid-B (GABA B) receptor . The GABA B receptor is a metabotropic G protein-coupled receptor (GPCR) that mediates the actions of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA) .

Mode of Action

This compound acts as an antagonist at the GABA B receptor . It has a higher affinity towards post-synaptic receptors compared to pre-synaptic receptors . This means it binds to these receptors and blocks their activation by GABA, thereby inhibiting the receptor’s function .

Biochemical Pathways

The GABA B receptors are involved in the slow and prolonged component of synaptic inhibition via indirect gating of neuronal K+ and Ca2+ channels and lowering levels of other second messenger targets like cAMP . By acting as an antagonist, this compound inhibits these pathways, reducing the inhibitory effects of GABA .

Result of Action

By blocking the GABA B receptors, this compound reduces the inhibitory effects of GABA in the central nervous system . This can have various effects depending on the specific neural circuits involved. For example, it has been used to study its effects on intrinsic optical signal (IOS) in rat hippocampus , auditory responses in the rat’s dorsal cortex , and hepatocellular carcinoma cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is stored at −20°C and is soluble in water , suggesting that its stability and ability to act may be affected by temperature and solvent conditions.

Future Directions

While specific future directions are not mentioned in the available resources, the compound’s role as a GABA B receptor antagonist suggests potential applications in neuroscience research . Further studies could explore its effects on various neurological and psychiatric disorders.

Preparation Methods

The synthesis of CGP 35348 involves the reaction of diethyl phosphite with 3-aminopropyl chloride under controlled conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the phosphinic acid derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CGP 35348 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

3-aminopropyl(diethoxymethyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO4P/c1-3-12-8(13-4-2)14(10,11)7-5-6-9/h8H,3-7,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIVUOWTHWIXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)P(=O)(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154064
Record name P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123690-79-9
Record name P-(3-Aminopropyl)-P-(diethoxymethyl)phosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123690-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cgp 35348
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-35348
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TI61875H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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